molecular formula C14H13ClN2 B14638776 (5-Chloro-1-phenylpentylidene)propanedinitrile CAS No. 54374-01-5

(5-Chloro-1-phenylpentylidene)propanedinitrile

Cat. No.: B14638776
CAS No.: 54374-01-5
M. Wt: 244.72 g/mol
InChI Key: DWNZTWRKVFWGRL-UHFFFAOYSA-N
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Description

(5-Chloro-1-phenylpentylidene)propanedinitrile is an organic compound with the molecular formula C12H7ClN2 It is a derivative of propanedinitrile, featuring a phenyl group and a chlorine atom attached to the pentylidene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-phenylpentylidene)propanedinitrile typically involves the reaction of 5-chloro-1-phenylpentanone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the ketone reacts with the active methylene group of malononitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the condensation process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-phenylpentylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-1-phenylpentylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-1-phenylpentylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-1-phenylpentanone): A precursor in the synthesis of (5-Chloro-1-phenylpentylidene)propanedinitrile.

    Malononitrile: Another precursor used in the synthesis.

    Benzylidenemalononitrile: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a chlorine atom in its structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

54374-01-5

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

2-(5-chloro-1-phenylpentylidene)propanedinitrile

InChI

InChI=1S/C14H13ClN2/c15-9-5-4-8-14(13(10-16)11-17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9H2

InChI Key

DWNZTWRKVFWGRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCCl

Origin of Product

United States

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